7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C12H12ClN3 and its molecular weight is 233.69 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Imidazole, a component of this compound, is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Propargyl-containing compounds have been reported as valuable precursors for the synthesis of heterocycles .
Mode of action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical pathways
Propargyl-containing compounds have been reported to induce the secretion of sappα and increased mapk phosphorylation .
Pharmacokinetics
An adme analysis was performed on a series of 1,2,3-triazole hybrids with amine-ester functionality, indicating that the compounds possess a favorable profile and can be considered as patient compliant .
Result of action
Compounds containing a propargyl group display important biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative .
Action environment
The stability of 1,2,3-triazoles against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions have contributed to its enhanced biocompatibility .
Biochemical Analysis
Biochemical Properties
7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including topoisomerase IV and the main protease of the novel SARS-CoV-2 virus . The compound exhibits strong binding affinities with these enzymes, indicating its potential as an inhibitor. The interactions are primarily characterized by hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit the enzyme’s activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the growth of gram-positive bacteria by targeting topoisomerase IV . Additionally, the compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins. For instance, its interaction with the SARS-CoV-2 main protease disrupts viral replication, thereby influencing viral gene expression and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of topoisomerase IV, forming a stable complex that inhibits the enzyme’s catalytic activity . This inhibition prevents the relaxation of supercoiled DNA, thereby hindering bacterial replication. Similarly, the compound binds to the catalytic domain of the SARS-CoV-2 main protease, blocking its activity and preventing viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on target enzymes and cellular processes, indicating its potential for sustained biochemical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a threshold for safe usage . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and clearance from the body . The compound’s metabolism involves oxidation and conjugation reactions, leading to the formation of various metabolites that are excreted through the urine . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, which facilitates its accumulation in lipid-rich tissues . Additionally, the compound’s interaction with transporters such as P-glycoprotein affects its cellular uptake and efflux, impacting its overall bioavailability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity by directing it to specific subcellular compartments . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
7-(chloromethyl)-6-cyclopropyl-1-prop-2-ynylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-2-5-15-6-7-16-12(15)10(8-13)11(14-16)9-3-4-9/h1,6-7,9H,3-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVBQONBEZLCGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN2C1=C(C(=N2)C3CC3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.